molecular formula C17H24N6O B6098893 5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide

5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide

Cat. No. B6098893
M. Wt: 328.4 g/mol
InChI Key: SQXRTFBPTICRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide is a chemical compound that is commonly referred to as MPP. It is a pyrazole-based compound that has been studied for its potential use in scientific research. MPP has been found to have a number of interesting properties that make it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is thought to act as a competitive antagonist of the GPR139 receptor. This means that it binds to the receptor and prevents other molecules from binding to it. By blocking the activity of the GPR139 receptor, MPP may be able to modulate a variety of physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
MPP has been found to have a number of interesting biochemical and physiological effects. In vitro studies have shown that MPP is a potent and selective antagonist of the GPR139 receptor. In vivo studies have shown that MPP can modulate a variety of physiological processes, including food intake, anxiety-like behavior, and pain sensitivity. However, more research is needed to fully understand the biochemical and physiological effects of MPP.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is that it is a potent and selective antagonist of the GPR139 receptor. This means that it can be used to study the role of this receptor in various physiological processes. However, one limitation of using MPP is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.

Future Directions

There are many potential future directions for research on MPP. One area of research that is particularly promising is the study of the role of the GPR139 receptor in various physiological processes. By using MPP to modulate the activity of this receptor, researchers may be able to gain new insights into the mechanisms that regulate food intake, anxiety, and pain sensitivity. Additionally, more research is needed to fully understand the biochemical and physiological effects of MPP, as well as its potential uses in various research applications.

Synthesis Methods

The synthesis of MPP is a multi-step process that involves the use of several different chemicals and reagents. The first step in the synthesis process involves the reaction of 2-aminopyrimidine with 1-bromo-3-chloropropane to yield 1-(2-pyrimidinyl)-3-chloropropane. This intermediate is then reacted with piperidine to yield 1-(2-pyrimidinyl)-3-piperidinylpropane. The final step in the synthesis process involves the reaction of 1-(2-pyrimidinyl)-3-piperidinylpropane with 5-methyl-1H-pyrazole-4-carboxamide to yield MPP.

Scientific Research Applications

MPP has been studied for its potential use in a variety of scientific research applications. One area of research where MPP has shown promise is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. MPP has been found to be a potent and selective antagonist of the GPR139 receptor, which is a relatively understudied member of the GPCR family.

properties

IUPAC Name

5-methyl-1-propyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-3-9-23-13(2)15(11-20-23)16(24)21-14-6-4-10-22(12-14)17-18-7-5-8-19-17/h5,7-8,11,14H,3-4,6,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXRTFBPTICRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.